![molecular formula C11H17F2NO4 B6361241 (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 2166008-44-0](/img/structure/B6361241.png)
(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
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Overview
Description
“®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a chemical compound. It is also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”. Its empirical formula is C10H17NO4 . Another similar compound is “1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid” with the empirical formula C11H19NO4 .
Synthesis Analysis
The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . Another study highlighted the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .
Molecular Structure Analysis
The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The structure of the tert-butoxycarbonyl group is characterized by its empirical formula C5H9O2 .
Chemical Reactions Analysis
The tert-butoxycarbonyl group plays a significant role in chemical reactions. It is used as a protecting group in the synthesis of amines and their derivatives . A study has described a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the tert-butoxycarbonyl group vary. For example, “®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C and is stored at 2-8°C .
Scientific Research Applications
Deprotection of Boc Amino Acids and Peptides
The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method uses a thermally stable ionic liquid, which has low viscosity and high thermal stability . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
BOC Deprotection Using Boron Trifluoride Etherate
A mild and efficient procedure is described for the removal of the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature . The scope of this procedure is explored for the deprotection of a variety of amines including amino acid derivatives .
Nucleophilic Substitution Reaction
The compound can be used in a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could be widely applied in the organic syntheses of particular enantiomers .
Obtaining BOC Derivatives of Amino Acids
It has been shown that BOC derivatives of amino acids can be obtained by the tert-butoxycarbonylation of amino-acid salts with di-tert-butylpyrocarbonate in aqueous organic solutions .
Mechanism of Action
The mechanism of action of the tert-butoxycarbonyl group involves its use as a protecting group. It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed .
Safety and Hazards
Future Directions
The tert-butoxycarbonyl group has wide applications in synthetic organic chemistry. Its use in the synthesis of N-heterocycles via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . This opens up possibilities for future research and applications in the field of organic synthesis.
properties
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid |
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